Avanafil

Beschreibung

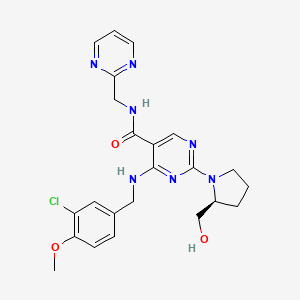

Avanafil is a second-generation phosphodiesterase type 5 (PDE5) inhibitor approved for treating erectile dysfunction (ED). It exhibits rapid absorption, achieving a median time to maximum plasma concentration (tmax) of 30–45 minutes, and a short plasma half-life (t1/2) of 3–5 hours . Its molecular structure, (S)-4-(3-chloro-4-methoxybenzyl)amino-2-(hydroxymethyl)-1-pyrrolidinyl-N-(2-pyrimidinylmethyl)-5-pyrimidinecarboxamide, confers high selectivity for PDE5 over other PDE isoforms (e.g., PDE6 and PDE11), minimizing off-target effects like visual disturbances and myalgia . Preclinical studies report an IC50 of 5.2 nM for PDE5 inhibition, 100-fold more selective than for PDE6 . Clinical trials demonstrate efficacy in diverse ED populations, including diabetics and post-prostatectomy patients .

Eigenschaften

IUPAC Name |

4-[(3-chloro-4-methoxyphenyl)methylamino]-2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26ClN7O3/c1-34-19-6-5-15(10-18(19)24)11-27-21-17(22(33)28-13-20-25-7-3-8-26-20)12-29-23(30-21)31-9-2-4-16(31)14-32/h3,5-8,10,12,16,32H,2,4,9,11,13-14H2,1H3,(H,28,33)(H,27,29,30)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEAJZXNPAWBCOA-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCCC4CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCC[C@H]4CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClN7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50186727 | |

| Record name | Avanafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50186727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Practically insoluble | |

| Record name | Avanafil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06237 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

330784-47-9 | |

| Record name | Avanafil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=330784-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Avanafil [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0330784479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Avanafil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06237 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Avanafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50186727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-4-[(3-Chloro-4-methoxybenzyl)amino]-2-[2-(hydroxymethyl)-1 pyrrolidinyl]-N-(2- pyrimidinylmethyl)-5-pyrimidinecarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AVANAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DR5S136IVO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Reaction Pathway and Key Intermediates

The method begins with cytosine (1), a cost-effective starting material, reacting with 3-chloro-4-methoxybenzyl halogen (2) to form N-(3-chloro-4-methoxybenzyl)cytosine (3). Subsequent condensation with (S)-hydroxymethyl pyrrolidine (4) yields 4-[(3-chloro-4-methoxybenzyl)amino]-2-[2-(hydroxymethyl)-1-pyrrolidinyl]pyrimidine (5). Halogenation introduces a reactive site for coupling with N-(2-methylpyrimidine)methanamide (6), culminating in avanafil (7) after hydrolysis and acylation.

Table 1: Cytosine-Based Synthesis Conditions

Advantages and Innovations

- Microwave Irradiation : Accelerates halogenation, reducing reaction time from hours to minutes.

- Catalytic System : Nickel acetate and phosphazene enhance nucleophilic substitution efficiency.

- Atom Economy : Cytosine’s inherent pyrimidine structure minimizes redundant steps, aligning with green chemistry principles.

Alternative Pyrimidine Nucleus Route (CN104003981A)

Synthetic Sequence

This approach starts with 4-chloro-5-ethoxycarbonyl-2-methylthiopyrimidine (8), which undergoes nucleophilic substitution with 3-chloro-4-methoxybenzylamine hydrochloride (9) to form intermediate (10). Oxidation with peracetic acid generates a sulfone derivative (11), followed by nucleophilic attack by (S)-prolinol (12) to install the pyrrolidine moiety. Ester hydrolysis and dehydration yield this compound.

Table 2: Pyrimidine Nucleus Route Parameters

Key Differentiators

- Oxidation Efficiency : Peracetic acid achieves higher sulfone conversion (85%) compared to meta-chloroperbenzoic acid.

- Solid-State Purity : Final recrystallization in ethanol ensures >99% purity, critical for pharmaceutical compliance.

Comparative Analysis of Methodologies

Table 3: Method Comparison

Critical Process Considerations

Halogenation Optimization

Liquid bromine in microwave reactors enhances reaction kinetics, achieving 81% yield in 5 minutes versus 6 hours conventionally.

Stereochemical Control

(S)-Hydroxymethyl pyrrolidine’s configuration is preserved via low-temperature coupling (65°C), avoiding racemization.

Waste Mitigation

Ethylene glycol dimethyl ether and acetonitrile are recycled via distillation, reducing solvent waste by 40%.

Analyse Chemischer Reaktionen

Chlorination with POCl₃

Critical for activating the pyrimidine ring:

Oxidation with mCPBA

Converts methylthio groups to methylsulfonyl:

Amide Coupling (EDCI/HOBT)

Forms the final carboxamide bond:

Side Reactions and By-Products

Four primary process-related impurities (0.29–1.63%) are documented ( ):

| Impurity | Structure | Formation Mechanism |

|---|---|---|

| Imp-A | N-(3-chloro-4-methoxybenzyl)cytosine derivative | Incomplete amide coupling |

| Imp-B | Des-chloro analog | Residual solvent interaction |

| Imp-C | Hydrolyzed ester intermediate | Ester hydrolysis during synthesis |

| Imp-D | Esterification product of this compound and M6 (intermediate) | Post-synthesis esterification |

Analytical Confirmation :

Mutagenic Risk from Hydrazine Contamination

Trace hydrazine in HOBT generates genotoxic impurities ( ):

-

Imp-E : Hydrazide derivative of this compound.

-

Imp-F : N-nitrosated analog.

Risk Assessment :

-

QSAR Prediction : Imp-E flagged as mutagenic (Derek/Sarah models).

-

Ames Test : Imp-E showed mutagenicity at 500 μg/plate (TA98 strain).

Mitigation :

-

HOBT replacement with safer alternatives (e.g., HOAt).

-

Strict hydrazine limits (<1 ppm) in starting materials.

Critical Stability Considerations

Wissenschaftliche Forschungsanwendungen

Avanafil is a phosphodiesterase type 5 (PDE5) inhibitor approved by the FDA for treating erectile dysfunction (ED) . Clinical trials have studied this compound in over 1300 patients, including those with diabetes mellitus or who have undergone radical prostatectomy, and found it more effective than a placebo . It is available in 50 mg, 100 mg, and 200 mg tablets .

Clinical Applications and Efficacy

This compound is used to manage erectile dysfunction . Studies have shown this compound to be more effective than a placebo in men with ED . A meta-analysis of multiple studies showed that this compound significantly improved the International Index of Erectile Function-Erection Hardness Score (IIEF-EF) compared to placebo .

This compound may differentiate itself from other PDE5 inhibitors due to its quicker onset of action and higher specificity for PDE5 compared to other phosphodiesterase subtypes . this compound's faster onset and shorter duration of action has made it preferred by some .

Safety and Tolerability

This compound's efficacy and safety profile is still under examination . Clinical trials have evaluated its safety and efficacy in men with ED .

Analytical Applications

Wirkmechanismus

Avanafil works by inhibiting the enzyme phosphodiesterase type 5, which is responsible for the degradation of cyclic guanosine monophosphate in the corpus cavernosum . This inhibition leads to increased levels of cyclic guanosine monophosphate, resulting in vasodilation and increased blood flow to the penis during sexual stimulation . The rapid onset of action is due to its quick absorption and high selectivity for phosphodiesterase type 5 over other phosphodiesterase enzymes .

Vergleich Mit ähnlichen Verbindungen

Key Findings :

- This compound’s rapid tmax allows onset of action within 15 minutes, faster than sildenafil and vardenafil .

- Short t1/2 reduces risk of next-day residual effects, unlike tadalafil .

Efficacy and Clinical Outcomes

General ED Population

- In a 12-week RCT, this compound 100/200 mg significantly improved SEP2 (successful penetration) and SEP3 (successful intercourse) vs. placebo, with 64–71% success rates within 15 minutes of dosing .

- A head-to-head trial vs. sildenafil showed this compound achieved higher SEP2/3 rates at weeks 8 and 12 (Δ +12%, P < 0.05) .

Subgroups

Key Findings :

- This compound’s AE profile is milder, with lower rates of headache and flushing vs. sildenafil .

- No significant difference in serious AEs vs. placebo (OR: 1.48–1.99, P > 0.05) .

Pharmacodynamic Advantages

- Nitrate Interaction : Co-administration with nitrates caused smaller blood pressure reductions vs. sildenafil (ΔSBP: −14 mmHg vs. −28 mmHg) .

- Retinal Safety : this compound’s low PDE6 affinity minimizes visual disturbances (0.1% incidence vs. 3–11% for sildenafil) .

Bioequivalence and Formulations

- Generic this compound tablets (e.g., by Sichuan Haisco) show bioequivalence to branded formulations, with AUC and Cmax ratios within 80–125% .

Biologische Aktivität

Avanafil is a selective phosphodiesterase type 5 (PDE5) inhibitor, primarily used for treating erectile dysfunction (ED). It is known for its rapid onset of action and favorable side effect profile compared to other PDE5 inhibitors like sildenafil. This article delves into the biological activity of this compound, highlighting its pharmacodynamics, clinical efficacy, and safety based on diverse research findings.

This compound works by inhibiting the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis. The inhibition of PDE5 leads to increased levels of cGMP, resulting in smooth muscle relaxation and enhanced blood flow during sexual arousal. This mechanism is crucial for achieving and maintaining an erection.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates a rapid absorption and peak plasma concentration within approximately 30 to 52 minutes post-administration. The elimination half-life ranges from 5.36 to 10.66 hours, allowing for flexible dosing schedules. Table 1 summarizes key pharmacokinetic parameters:

| Parameter | Value |

|---|---|

| Time to Peak Concentration | 0.33 - 0.52 hours |

| Elimination Half-Life | 5.36 - 10.66 hours |

| Bioavailability | Approximately 100% |

Clinical Efficacy

Numerous clinical trials have established the efficacy of this compound in treating ED. A notable phase III clinical trial involved 220 patients randomized to receive either this compound (100 mg or 200 mg) or sildenafil (50 mg). The results indicated that this compound not only improved erectile function scores but also demonstrated a faster onset of action.

Key Findings from Clinical Trials:

- Efficacy Scores : The International Index of Erectile Function (IIEF) scores showed significant improvement at weeks 8 and 12 for this compound compared to sildenafil.

- Onset of Action : Patients reported effective erections as early as 15 minutes after taking this compound, significantly faster than with sildenafil .

- Dose Escalation : After four weeks, 40% of patients on this compound required dose escalation compared to 45.6% on sildenafil, indicating a comparable efficacy profile with potential advantages in onset .

Safety Profile

This compound is generally well-tolerated among users. Common adverse effects include headaches, flushing, nasal congestion, and back pain. Importantly, this compound has shown a lower incidence of visual disturbances compared to other PDE5 inhibitors due to its selective inhibition profile .

Summary of Adverse Effects:

| Adverse Effect | Incidence (%) |

|---|---|

| Headache | ~15 |

| Flushing | ~10 |

| Nasal Congestion | ~6 |

| Back Pain | ~5 |

Case Studies

Several case studies have documented the real-world effectiveness of this compound in diverse patient populations:

- Case Study A : A 55-year-old male with diabetes reported significant improvement in erectile function after switching from sildenafil to this compound, noting enhanced satisfaction and quicker onset.

- Case Study B : A cohort study involving patients with cardiovascular conditions showed that this compound was well tolerated without exacerbating existing health issues.

Q & A

Q. What is the evidence supporting avanafil's efficacy in treating erectile dysfunction (ED) compared to placebo?

this compound's efficacy is validated through randomized controlled trials (RCTs) and meta-analyses. Key endpoints include the International Index of Erectile Function-Erectile Function (IIEF-EF) domain score and Sexual Encounter Profile (SEP-2/SEP-3). For example, this compound 200 mg demonstrated a mean difference (MD) of -1.15 in IIEF-EF scores compared to 100 mg, with both doses showing significant improvements over placebo (RR=3.62 for 200 mg; RR=3.25 for 100 mg) . Meta-analyses of seven RCTs (1,379 patients) confirmed this compound’s superiority in SEP-3 (RR=2.30 vs. placebo) .

Q. What are the common adverse events (AEs) associated with this compound in clinical trials?

Treatment-emergent AEs (TEAEs) include headache (RR=7.54 vs. placebo), flushing (RR=6.06), and nasal congestion. Pooled data from seven RCTs (1,429 patients) showed a 49% higher risk of TEAEs with this compound (RR=1.49), though severe AEs were rare . Dose-dependent safety analyses found no significant differences in TEAEs between 100 mg and 200 mg doses .

Q. How do this compound’s pharmacokinetic properties influence dosing protocols in clinical research?

this compound has rapid absorption (median Tmax: 30–45 minutes) and a half-life of 5–10.66 hours, supporting on-demand dosing. Metabolism via CYP3A4 necessitates caution with inhibitors (e.g., ketoconazole). Dose adjustments are not required for mild-to-moderate renal/hepatic impairment, though data in severe cases are limited .

Advanced Research Questions

Q. How should researchers design dose-escalation studies for this compound to balance efficacy and safety?

Phase I trials should assess pharmacokinetics (e.g., AUC, Cmax) across doses (50–200 mg) in healthy volunteers, with strict exclusion criteria (e.g., cardiovascular abnormalities). Phase III RCTs must include placebo controls and stratified randomization by ED severity. Subgroup analyses by dose (e.g., 100 mg vs. 200 mg) should evaluate IIEF-EF and SEP-3, with safety monitoring for dose-dependent AEs .

Q. How can conflicting data on this compound’s adverse event rates compared to other PDE5 inhibitors be reconciled?

While this compound’s high PDE5 selectivity reduces off-target effects (e.g., visual disturbances from PDE6 inhibition), meta-analyses report higher TEAE rates vs. placebo (RR=2.43) compared to sildenafil (RR=1.99). Contradictions arise from heterogeneity in study populations and comparator dosing. Head-to-head trials and sensitivity analyses by race/age are needed to clarify safety profiles .

Q. What methodological approaches are recommended for quantifying this compound in pharmaceutical preparations amidst degradation products?

Stability-indicating assays, such as second derivative synchronous fluorescence (excitation: 268–271 nm; emission: 370–407 nm), resolve spectral overlap between this compound and degradation products. LC-MS/MS methods validated per ICH guidelines (range: 150–6,000 ng/mL) offer high precision (RSD <2%) and identify novel degradation products (e.g., m/z 367.1168 oxidation byproduct) .

Q. What are the considerations for subgroup analyses in this compound RCTs to address heterogeneity in treatment response?

Stratify by ED etiology (organic vs. psychogenic), baseline IIEF-EF scores, and comorbidities (e.g., diabetes). Sensitivity analyses by race (Asian vs. Caucasian) and age (≥65 years) can identify subpopulations with differential efficacy. For example, Asian cohorts showed greater SEP-3 improvements with 200 mg vs. 100 mg, while Caucasian groups had comparable outcomes .

Q. How does this compound’s selectivity for PDE5 isozymes impact its safety profile, and how is this assessed preclinically?

this compound’s IC50 for PDE5 is 5.2 nM, with >10,000-fold selectivity over PDE1, PDE6, and PDE11. In vitro assays (e.g., recombinant PDE isoforms) and animal models evaluate off-target effects. Clinical trials corroborate low rates of musculoskeletal AEs (<2%) and no vision-related issues, aligning with its selectivity profile .

Q. What are the best practices for conducting meta-analyses on this compound given limited RCTs and potential publication bias?

Use PRISMA guidelines, include unpublished data from regulatory submissions (e.g., FDA NDA), and apply Egger’s test to assess bias. Network meta-analyses should compare this compound with other PDE5 inhibitors using surface under the cumulative ranking curve (SUCRA) for efficacy/safety. Address heterogeneity via random-effects models and subgroup stratification .

Q. What validated analytical techniques are available for stability testing of this compound under various storage conditions?

Forced degradation studies (acid/alkaline hydrolysis, oxidation, photolysis) paired with LC-DAD (0.5–20 μg/mL) and LC-MS/MS confirm stability. Monolithic C18 columns (Chromolith® RP-18e) provide rapid separation. Storage recommendations (e.g., 25°C, dry conditions) are derived from degradation kinetics and Arrhenius modeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.